molecular formula C17H16N2OS B4512588 1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide

1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide

Cat. No.: B4512588
M. Wt: 296.4 g/mol
InChI Key: OVTDDMDJFWTTOG-UHFFFAOYSA-N
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Description

1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide is a synthetic organic compound belonging to the indole class of heterocyclic aromatic organic compounds. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals .

Preparation Methods

Chemical Reactions Analysis

1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.

Scientific Research Applications

1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide can be compared with other similar indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-methyl-N-(3-methylsulfanylphenyl)indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-19-10-9-14-15(7-4-8-16(14)19)17(20)18-12-5-3-6-13(11-12)21-2/h3-11H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTDDMDJFWTTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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